4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. Subsequent steps involve the formation of the triazolopyridine moiety and the final assembly of the pyrrol-3-ol structure. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imino group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Lemon Balm Compounds: Compounds found in lemon balm, such as rosmarinic acid, share some structural similarities but have different biological activities.
Catecholic Dioxygenases: These enzymes catalyze reactions involving aromatic compounds, similar to the reactions that 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological activities. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19BrN6OS |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19BrN6OS/c23-15-8-6-14(7-9-15)16-13-31-22(25-16)20-17(30)12-28(21(20)24)10-3-5-19-27-26-18-4-1-2-11-29(18)19/h1-2,4,6-9,11,13,24,30H,3,5,10,12H2 |
InChI Key |
GXCNTNDQNCFVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCCC2=NN=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
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